N-(6-methoxy-8-quinolinyl)-5-nitro-2-(1-piperidinyl)benzamide
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Overview
Description
N-(6-methoxy-8-quinolinyl)-5-nitro-2-(1-piperidinyl)benzamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPN belongs to the class of quinoline-based compounds that have been studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of MNPN is not fully understood; however, it has been proposed that it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. MNPN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, leading to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
MNPN has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to exhibit good pharmacokinetic properties, including high oral bioavailability and a long half-life. MNPN has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
MNPN has several advantages for lab experiments, including its potent antimicrobial and antitumor activities, low toxicity profile, and good pharmacokinetic properties. However, MNPN has some limitations, including its high cost of synthesis and limited availability.
Future Directions
For research include the optimization of its synthesis method to reduce the cost of production, the evaluation of its efficacy and safety in human clinical trials, and the exploration of its potential applications in other fields, such as veterinary medicine and agriculture.
In conclusion, MNPN is a promising chemical compound that has demonstrated potent antimicrobial and antitumor activities. Its mechanism of action, biochemical and physiological effects, and potential applications in various fields of medicine make it a subject of significant interest for scientific research. Further studies are needed to fully understand its therapeutic potential and to develop it into a safe and effective drug for human use.
Synthesis Methods
MNPN can be synthesized using a multistep process that involves the condensation of 6-methoxy-8-quinolinecarboxaldehyde with 5-nitro-2-(1-piperidinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MNPN in high purity.
Scientific Research Applications
MNPN has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antimicrobial activity against a broad range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. MNPN has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-5-nitro-2-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-17-12-15-6-5-9-23-21(15)19(14-17)24-22(27)18-13-16(26(28)29)7-8-20(18)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSYRKKQQIAOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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